An In-depth Technical Guide to the Basic Properties of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Basic Properties of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core basic properties of the heterocyclic compound 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol . Synthesizing theoretical principles with practical and validated experimental methodologies, this document is designed to equip researchers in medicinal chemistry, drug discovery, and materials science with the foundational knowledge required for the effective handling, characterization, and application of this molecule.
Introduction and Molecular Significance
4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a multifaceted molecule belonging to the 1,2,4-triazole class of nitrogen-containing heterocycles. This family of compounds is of significant interest due to its wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The unique structural amalgamation within this specific derivative—an acidic thiol group, a basic triazole core, a lipophilic allyl group, and an electron-withdrawing nitrophenyl moiety—suggests a complex chemical profile and a rich potential for diverse molecular interactions.
A thorough understanding of its basic properties, particularly its ionization constant (pKa), is paramount. The pKa value dictates the compound's degree of ionization at physiological pH, which in turn governs critical pharmacokinetic and pharmacodynamic parameters such as solubility, membrane permeability, protein binding, and interaction with biological targets.[2] This guide will delve into the synthesis, structural characterization, and a detailed exploration of the factors influencing its basicity, supported by robust experimental protocols.
Synthesis and Structural Elucidation
The synthesis of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is typically achieved through a multi-step process, culminating in the cyclization of a key thiosemicarbazide intermediate. This approach provides a reliable and scalable route to the target compound.
Synthetic Pathway
The logical flow for the synthesis begins with the formation of an acid hydrazide, followed by the introduction of the allyl isothiocyanate and subsequent base-catalyzed cyclization.
Caption: Synthetic route for 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol.
Detailed Synthetic Protocol
This protocol is a self-validating system. The purity and identity of the product from each step should be confirmed by techniques such as Thin Layer Chromatography (TLC) and melting point determination before proceeding to the next, ensuring the integrity of the final product.
Step 1: Synthesis of 3-Nitrobenzohydrazide
-
To a solution of methyl 3-nitrobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to yield 3-nitrobenzohydrazide.
Step 2: Synthesis of 1-(3-Nitrobenzoyl)-4-allylthiosemicarbazide
-
Dissolve 3-nitrobenzohydrazide (1 equivalent) in absolute ethanol.
-
Add allyl isothiocyanate (1.1 equivalents) to the solution.
-
Reflux the mixture for 3-5 hours.
-
Cool the solution to room temperature and collect the precipitated product by filtration. Wash with cold ethanol to obtain the thiosemicarbazide intermediate.
Step 3: Synthesis of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol (Target Compound)
-
Suspend the 1-(3-nitrobenzoyl)-4-allylthiosemicarbazide (1 equivalent) in an aqueous solution of 8% sodium hydroxide.[3]
-
Reflux the mixture for 4-6 hours until a clear solution is obtained.
-
Cool the reaction mixture and filter to remove any impurities.
-
Acidify the filtrate with cold, dilute hydrochloric acid to a pH of 5-6 to precipitate the product.[3]
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to yield pure 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. Theoretical studies and data from analogous compounds confirm that the title compound exists in a tautomeric equilibrium between the thiol and thione forms, which can be influenced by the solvent and solid-state packing.[4]
| Spectroscopic Data | Characteristic Features |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons of the 3-nitrophenyl group (typically in the δ 7.5-8.5 ppm range), protons of the allyl group (δ 4.5-6.0 ppm), and a broad singlet for the SH proton (often downfield, >13 ppm). |
| ¹³C NMR (DMSO-d₆) | Resonances for the aromatic carbons, the carbons of the allyl group, and the two distinct carbons of the triazole ring (C3 and C5), with the C=S carbon appearing significantly downfield. |
| FTIR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N stretching (around 1600-1620 cm⁻¹), and the C=S (thione) stretching (around 1250-1280 cm⁻¹). A weak S-H stretch may be observed around 2550-2600 cm⁻¹ in the thiol tautomer.[5] |
| UV-Vis (Ethanol) | Absorption maxima corresponding to π → π* transitions of the aromatic nitrophenyl ring and the triazole system. The position of these maxima is pH-dependent, a crucial feature for pKa determination. |
Physicochemical and Basic Properties
The basicity of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a composite of the electronic properties of its constituent functional groups. The triazole ring itself is weakly basic due to the presence of lone pairs on the nitrogen atoms.[6] However, this basicity is significantly modulated by the attached substituents.
Factors Influencing Basicity
-
1,2,4-Triazole Core: The nitrogen atoms of the triazole ring are the primary sites of protonation. Computational studies suggest that protonation is most likely to occur at the N1 or N2 positions.[6]
-
3-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density on the triazole ring, thereby decreasing its basicity.
-
Thiol/Thione Group: The compound exists in a thiol-thione tautomeric equilibrium. The thione form (C=S) is electron-withdrawing and contributes to a decrease in the basicity of the triazole ring. The acidic nature of the thiol proton (pKa typically in the range of 6-8) means that at physiological pH, this group can be deprotonated, introducing a negative charge that would further disfavor protonation of the triazole ring.
-
Allyl Group: The allyl group at the N4 position is a weakly electron-donating group, which slightly increases the electron density on the triazole ring, marginally enhancing its basicity.
The net effect of these competing electronic influences results in the compound being a very weak base. The primary ionizable group under accessible pH conditions is the acidic thiol group.
Determination of the Ionization Constant (pKa)
Due to the poor aqueous solubility of the title compound, determination of its pKa requires specialized techniques. Potentiometric titration in a co-solvent system is a robust and widely accepted method.
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Protocol: Potentiometric pKa Determination
Rationale: The use of a co-solvent like methanol or dioxane is necessary to achieve a sufficient concentration of the sparingly soluble analyte for accurate potentiometric measurement.[7] By performing titrations in several co-solvent-water mixtures and extrapolating to 0% co-solvent, the aqueous pKa can be reliably estimated. Maintaining a constant ionic strength minimizes variations in activity coefficients.
Materials and Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Autotitrator or manual burette
-
Thermostatted titration vessel
-
Magnetic stirrer
-
Nitrogen gas supply
-
4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol
-
Methanol (HPLC grade)
-
Deionized, carbonate-free water
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Potassium chloride (KCl)
Procedure:
-
Preparation of Solutions: Prepare a series of solutions of the title compound (e.g., 0.005 M) in different methanol-water mixtures (e.g., 40%, 50%, 60% v/v). For each solution, add KCl to maintain a constant ionic strength of 0.15 M.[8]
-
System Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4, 7, and 10) at the desired temperature (e.g., 25 °C).
-
Titration:
-
Transfer a known volume (e.g., 25 mL) of the sample solution to the thermostatted vessel.
-
Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere.[8]
-
Begin stirring the solution gently.
-
Titrate the solution with standardized 0.1 M NaOH (for the acidic thiol group). Add the titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH reading after each addition, ensuring the reading is stable.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain the titration curve.
-
Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The pH at the half-equivalence point is the apparent pKa (pKa') in that specific solvent mixture.
-
Repeat the titration for each co-solvent concentration.
-
-
Extrapolation to Aqueous pKa:
-
Plot the determined pKa' values against the mole fraction or volume percentage of the co-solvent.
-
Perform a linear extrapolation of the data back to 0% co-solvent to obtain the aqueous pKa value.
-
Conclusion
4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a compound with a nuanced chemical personality, defined by the interplay of its constituent functional groups. Its synthesis is achievable through established heterocyclic chemistry routes. The basicity of the triazole core is significantly attenuated by the potent electron-withdrawing effect of the 3-nitrophenyl group and the thione tautomer, rendering the molecule a very weak base. The most prominent ionizable feature is the acidic thiol group. The determination of its pKa, a critical parameter for drug development, requires specialized protocols, such as potentiometric titration in co-solvent systems, to overcome its limited aqueous solubility. The methodologies and insights provided in this guide offer a robust framework for researchers to confidently engage with this promising class of molecules.
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